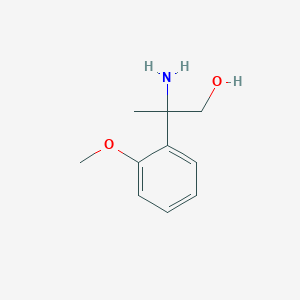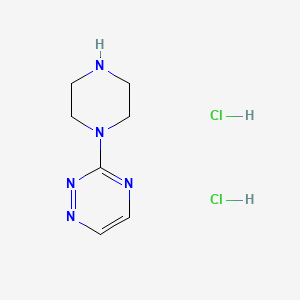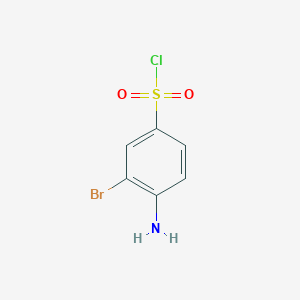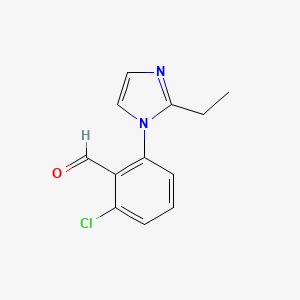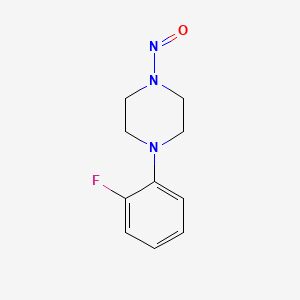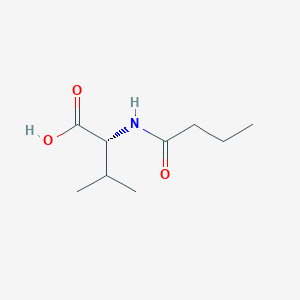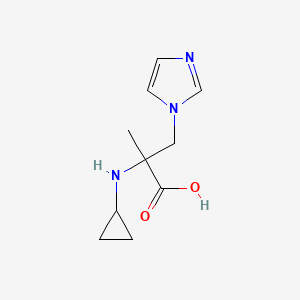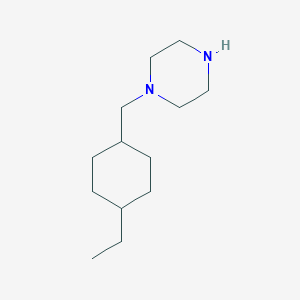
1-((4-Ethylcyclohexyl)methyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Ethylcyclohexyl)methyl)piperazine is a chemical compound with the molecular formula C13H26N2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Ethylcyclohexyl)methyl)piperazine can be achieved through several methods. One common approach involves the reaction of 4-ethylcyclohexylmethyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane or toluene, under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
1-((4-Ethylcyclohexyl)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or aryl groups can be introduced using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, under mild heating.
Reduction: Lithium aluminum hydride in anhydrous ether, under reflux conditions.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride, under reflux conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: Alkylated or arylated piperazine derivatives.
Aplicaciones Científicas De Investigación
1-((4-Ethylcyclohexyl)methyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-((4-Ethylcyclohexyl)methyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-((4-Ethylcyclohexyl)methyl)piperazine can be compared with other similar compounds, such as:
1-(Cyclohexylmethyl)piperazine: Lacks the ethyl group on the cyclohexyl ring, which may affect its chemical reactivity and biological activity.
1-(4-Methylcyclohexylmethyl)piperazine: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
1-(4-Phenylcyclohexylmethyl)piperazine: The presence of a phenyl group introduces aromaticity, which can significantly alter its chemical and biological properties.
Propiedades
Fórmula molecular |
C13H26N2 |
|---|---|
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
1-[(4-ethylcyclohexyl)methyl]piperazine |
InChI |
InChI=1S/C13H26N2/c1-2-12-3-5-13(6-4-12)11-15-9-7-14-8-10-15/h12-14H,2-11H2,1H3 |
Clave InChI |
YAEZQSHBIDDRBH-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)CN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


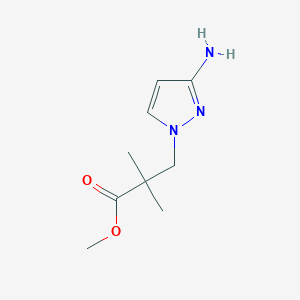
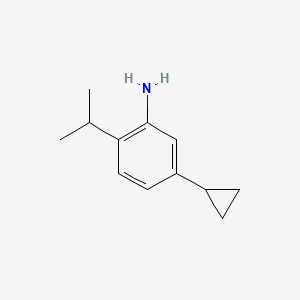
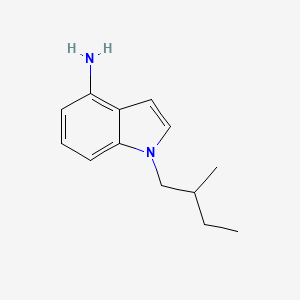

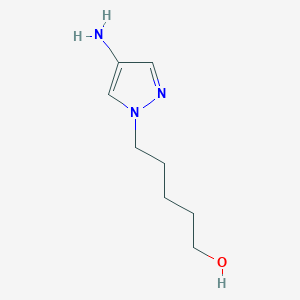
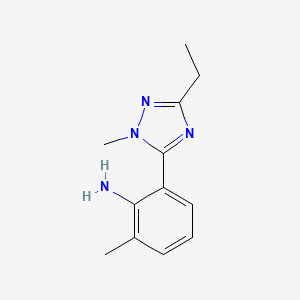
![Methyl 4-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B13628320.png)
